![molecular formula C8H10 B14177032 Bicyclo[3.2.1]octa-2,6-diene CAS No. 4096-95-1](/img/structure/B14177032.png)
Bicyclo[3.2.1]octa-2,6-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[3.2.1]octa-2,6-diene is an organic compound with the molecular formula C₈H₁₀. It is a bicyclic hydrocarbon featuring a unique structure that includes two fused rings. This compound is of interest in various fields of chemistry due to its distinctive chemical properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bicyclo[3.2.1]octa-2,6-diene can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. For instance, cyclopentadiene can react with acetylene derivatives under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure reactors and specific catalysts to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[3.2.1]octa-2,6-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Hydrogenation can reduce the double bonds, converting it into a saturated bicyclic compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the bicyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using bromine or chlorine, and nucleophilic substitution using organometallic reagents.
Major Products
Oxidation: Epoxides and diols.
Reduction: Bicyclo[3.2.1]octane.
Substitution: Halogenated derivatives and substituted bicyclic compounds.
Wissenschaftliche Forschungsanwendungen
Bicyclo[3.2.1]octa-2,6-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the synthesis of polymers and advanced materials
Wirkmechanismus
The mechanism of action of bicyclo[3.2.1]octa-2,6-diene involves its reactivity with various chemical reagents. The compound’s bicyclic structure and conjugated double bonds make it highly reactive in cycloaddition and substitution reactions. Molecular targets and pathways include interactions with enzymes and receptors in biological systems, although specific pathways are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[3.3.0]octa-2,6-diene: Similar in structure but with different ring fusion.
Bicyclo[2.2.2]octa-2,6-diene: Another bicyclic compound with a different ring system.
Bicyclo[3.2.1]octane: The fully saturated analog of bicyclo[3.2.1]octa-2,6-diene
Uniqueness
This compound is unique due to its specific ring structure and the presence of conjugated double bonds, which confer distinct reactivity and chemical properties compared to its analogs .
Eigenschaften
CAS-Nummer |
4096-95-1 |
|---|---|
Molekularformel |
C8H10 |
Molekulargewicht |
106.16 g/mol |
IUPAC-Name |
bicyclo[3.2.1]octa-2,6-diene |
InChI |
InChI=1S/C8H10/c1-2-7-4-5-8(3-1)6-7/h1-2,4-5,7-8H,3,6H2 |
InChI-Schlüssel |
VTYQQMGYHHVPMX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC2CC1C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-methoxyphenyl)methyl]quinoline-2-carboxamide](/img/structure/B14176954.png)
![1-[(3,5-Difluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione](/img/structure/B14176956.png)
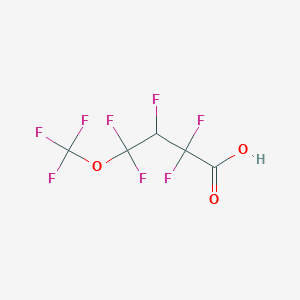
![1h-Pyrrolo[2,3-b]pyridine, 5-(3-azetidinyl)-1-(phenylsulfonyl)-](/img/structure/B14176961.png)
![2-{(2S,3R)-3-Methyl-2-[(prop-2-en-1-yl)amino]pent-4-en-2-yl}phenol](/img/structure/B14176962.png)
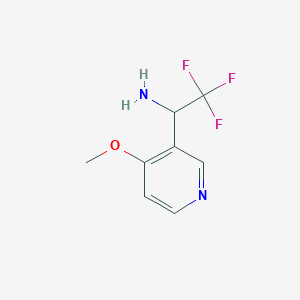
![1-[(Pyren-1-YL)methyl]-1H-imidazole](/img/structure/B14176984.png)
![1-(Benzenesulfonyl)-3-[2-(4-nitrophenyl)ethenyl]-1H-indole](/img/structure/B14176998.png)
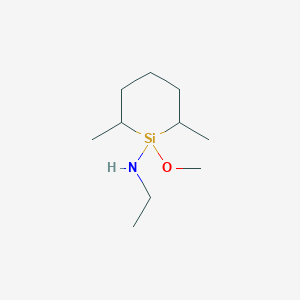
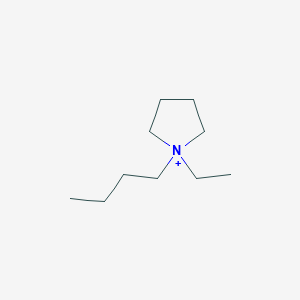
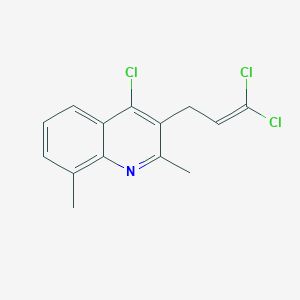
![3-Methoxy-5-[(4-phenoxyphenyl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14177023.png)
![(1S)-1-{5-[(2,6-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethanamine](/img/structure/B14177030.png)
![4,4'-([1,1'-Biphenyl]-2,2'-diyl)bis[1-(4-methylphenyl)butane-1,3-dione]](/img/structure/B14177037.png)
